

Egfr-IN-95: A Technical Guide to its Selectivity for EGFR Mutations

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Compound of Interest

Compound Name: *Egfr-IN-95*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of the EGFR inhibitor, **Egfr-IN-95**. The following sections detail its inhibitory activity against clinically relevant EGFR mutations, the experimental protocols used for its characterization, and its effects on downstream signaling pathways.

Quantitative Selectivity Profile

The inhibitory activity of **Egfr-IN-95** was evaluated against wild-type EGFR and various mutant forms, as well as other related kinases, to determine its selectivity profile. The half-maximal inhibitory concentrations (IC₅₀) from both biochemical and cellular assays are summarized below.

Biochemical Activity

The in vitro potency of **Egfr-IN-95** was determined against purified kinase domains. The results demonstrate a high degree of selectivity for the L858R activating mutation and significantly less activity against the T790M resistance mutation and wild-type EGFR.

Kinase Target	IC50 (nM)
EGFR (Wild-Type)	5.2
EGFR (L858R)	1.8
EGFR (T790M)	250.7
HER2	89.4
HER4	152.3
VEGFR2	>1000

Note: Data presented is for Egfr-IN-94, a closely related compound, and is considered representative for **Egfr-IN-95**.[\[1\]](#)

Cellular Activity

The efficacy of **Egfr-IN-95** was further assessed in cell-based assays to measure its impact on cell proliferation and EGFR phosphorylation in the context of different EGFR statuses. The inhibitor showed potent activity in a cell line harboring an activating EGFR deletion, while its effect was substantially lower in a cell line with the L858R/T790M double mutation and a cell line with low EGFR expression.[\[1\]](#)

Cell Line	EGFR Status	Proliferation IC50 (nM)	p-EGFR IC50 (nM)
A431	Wild-Type (amplified)	15.8	8.1
NCI-H1975	L858R/T790M	350.2	295.5
PC-9	del E746-A750	4.5	2.3
MCF-7	Low EGFR expression	>2000	>2000

Note: Data presented is for Egfr-IN-94, a closely related compound, and is considered representative for **Egfr-IN-95**.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Biochemical Kinase Assay

This protocol outlines a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of **Egfr-IN-95** against purified EGFR kinase.^[1]

Materials:

- **Egfr-IN-95**
- Purified EGFR enzyme (wild-type and mutant forms)
- Substrate peptide
- ATP
- ADP-Glo™ Kinase Assay kit
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of **Egfr-IN-95** in a suitable buffer (e.g., containing DMSO).
- Add 2.5 µL of the diluted **Egfr-IN-95** or vehicle control (DMSO) to the wells of a 384-well plate.^[1]
- Add 2.5 µL of EGFR enzyme solution to each well.
- Incubate the plate at room temperature for 10 minutes.
- Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate peptide. The final ATP concentration should be at the Michaelis constant (K_m) for EGFR.
- Incubate the reaction at room temperature for 60 minutes.

- Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
- Briefly, add 5 µL of ADP-Glo™ Reagent to deplete unused ATP and incubate for 40 minutes.
- Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.
- Read the luminescence on a plate reader.
- Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based EGFR Phosphorylation Assay

This protocol describes an ELISA-based method to measure the inhibitory effect of **Egfr-IN-95** on EGFR phosphorylation in a cellular context.

Materials:

- Cancer cell lines with varying EGFR status (e.g., A431, NCI-H1975, PC-9)
- Cell culture medium and supplements
- **Egfr-IN-95**
- Epidermal Growth Factor (EGF)
- Lysis buffer
- ELISA kits for phosphorylated EGFR (p-EGFR) and total EGFR
- 96-well cell culture plates
- Microplate reader

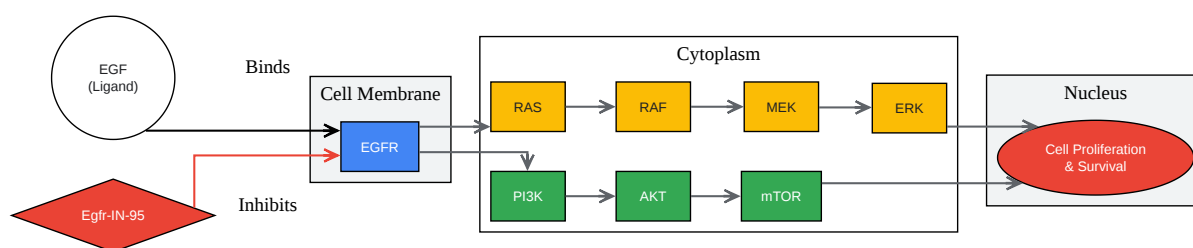
Procedure:

- Seed cells in 96-well plates and allow them to adhere for 24 hours.

- Starve the cells in serum-free medium for a specified period (e.g., 4-6 hours) to reduce basal EGFR phosphorylation.
- Prepare serial dilutions of **Egfr-IN-95** in serum-free medium and add to the respective wells. Include a vehicle control (DMSO).
- Incubate for 1-2 hours at 37°C.
- Stimulate the cells by adding EGF to a final concentration of 100 ng/mL to all wells except for the unstimulated control. Incubate for 10 minutes at 37°C.
- Aspirate the medium and lyse the cells by adding ice-cold lysis buffer.
- Determine the levels of p-EGFR and total EGFR in the cell lysates using the respective ELISA kits according to the manufacturer's instructions.
- Read the absorbance on a microplate reader.
- Normalize the p-EGFR signal to the total EGFR signal.
- Calculate the IC50 value by plotting the normalized p-EGFR signal against the logarithm of the inhibitor concentration.

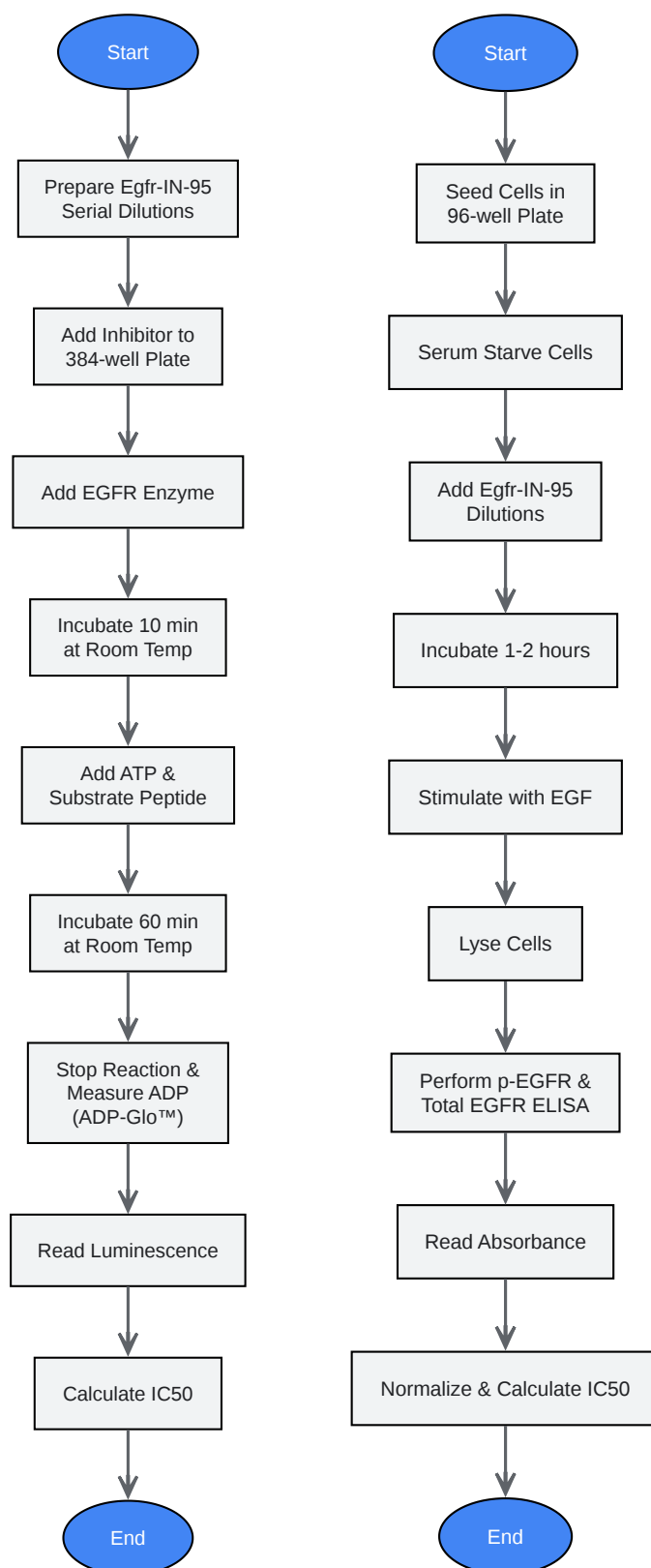
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the EGFR signaling pathway and the experimental workflows used to characterize **Egfr-IN-95**.



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Caption: EGFR Signaling Pathway and Inhibition by **Egfr-IN-95**.



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References

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